molecular formula C5H6Br2N2 B7885355 5-Bromopyridin-2-amine hydrobromide

5-Bromopyridin-2-amine hydrobromide

Cat. No.: B7885355
M. Wt: 253.92 g/mol
InChI Key: PEPWAHSFPVCCJI-UHFFFAOYSA-N
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Description

5-Bromopyridin-2-amine hydrobromide is a hydrobromide salt derivative of 5-bromopyridin-2-amine, a brominated aromatic amine with the molecular formula C₅H₆BrN₂·HBr. The base compound, 5-bromopyridin-2-amine (CAS 1072-97-5), is synthesized via bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in chloroform, yielding light brown crystals with a melting point of 131–136°C and a 71% yield . Its hydrobromide form enhances solubility and stability, making it a valuable intermediate in pharmaceutical and organic synthesis.

Key applications include its use in mass spectrometry for oligosaccharide analysis via bromine isotope tagging and as a precursor in anti-tumor, anti-viral, and anti-microbial drug discovery .

Properties

IUPAC Name

5-bromopyridin-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2.BrH/c6-4-1-2-5(7)8-3-4;/h1-3H,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPWAHSFPVCCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Advantages:

  • Avoids hazardous Br₂ handling.

  • Simplified workup due to fewer side reactions.

Halogen Exchange with Bromine in Halogenated Solvents

CN103012284A details a two-step bromination using elemental bromine in methylene chloride with inorganic bases like sodium carbonate (Na₂CO₃). This method is scalable but requires careful temperature control.

Reaction Steps:

  • Bromination :

    • Substrate : 2-Aminopyrimidine derivatives.

    • Reagents : Br₂ (1 equiv), Na₂CO₃ (0.5 equiv) in CH₂Cl₂ at 0–40°C.

    • Time : 16 hours.

  • Workup :

    • Ammonia (NH₃) neutralization followed by organic phase separation.

    • Yield: 63% for 2-amino-4-trifluoromethyl-5-bromopyrimidine.

Data Table: Comparative Bromination Conditions

ParameterDirect BrominationHalogen Exchange
Brominating AgentPTABBr₂
SolventCH₂Cl₂/CHCl₃CH₂Cl₂
Temperature (°C)20–500–40
Reaction Time (h)1–316
ByproductsMinimalModerate

Multi-Step Synthesis via Protective Group Strategies

A four-step route from 2-amino-5-bromopyridine is described in CN105175321A and validated by Cheng et al.. This method introduces protective groups to enhance regioselectivity.

Key Steps:

  • Protection : Reacting 2-amino-5-bromopyridine with 2,5-hexanedione in toluene to form 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

  • Methoxylation : Substitution with sodium methoxide (NaOMe) in dimethylacetamide (DMAc).

  • Deprotection : Hydrolysis using hydrobromic acid (HBr) or hydrochloric acid (HCl) to yield 2-amino-5-hydroxypyridine.

  • Demethylation : Treatment with 95% H₂SO₄ to obtain 5-bromopyridin-2-amine hydrobromide.

Yield Optimization:

  • Overall Yield : 45%.

  • Critical Factors :

    • Stoichiometric control during methoxylation.

    • Acid concentration during demethylation.

Comparative Analysis of Methodologies

Efficiency and Scalability:

  • Direct Bromination : Suitable for industrial-scale production due to short reaction times and mild conditions.

  • Halogen Exchange : Higher energy input but effective for electron-deficient substrates.

  • Multi-Step Synthesis : Academically valuable but less practical for bulk synthesis due to intermediate purification steps.

Structural and Spectroscopic Validation

PubChem data confirms the molecular formula (C₅H₆Br₂N₂) and provides key spectral characteristics:

  • ¹H NMR (CDCl₃) : δ 8.53 (s, 1H, pyridine-H), 5.41 (br s, 2H, NH₂).

  • Melting Point : 205–207°C (decomposition) .

Chemical Reactions Analysis

Types of Reactions

5-Bromopyridin-2-amine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds, which are valuable in pharmaceutical and material science research .

Scientific Research Applications

Medicinal Chemistry

5-Bromopyridin-2-amine hydrobromide has been investigated for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Research indicates that derivatives of this compound can inhibit specific cancer cell lines and exhibit antibacterial effects.

Case Study: Anticancer Properties

A study highlighted the synthesis of 5-bromopyridin-2-amine derivatives that showed promising activity against various cancer cell lines, including prostate and breast cancer. The derivatives were designed to target the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer progression. For instance, one derivative demonstrated a 50% inhibition rate at a concentration of 137 nM in LNCaP cells, indicating its potential as an anticancer agent .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis, allowing chemists to create complex molecules for pharmaceuticals and agrochemicals. Its reactivity is enhanced by the presence of the bromine atom, which facilitates various substitution reactions.

Synthesis Applications

  • Building Block : Used in the synthesis of more complex organic molecules.
  • Reactivity : The bromine atom allows for electrophilic substitutions that are vital in creating diverse chemical entities.

Material Science

In material science, this compound is explored for developing materials with specific electronic or optical properties. Its unique chemical structure enables it to be incorporated into novel materials that can be utilized in electronic devices or sensors.

Biological Studies

The compound is also studied for its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications.

Research has shown that this compound interacts with various biological targets through:

  • Hydrogen bonding
  • Ionic interactions
  • Van der Waals forces

These interactions may facilitate its action on enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of 5-Bromopyridin-2-amine hydrobromide involves its reactivity as a nucleophile and electrophile. The bromine atom acts as a leaving group in substitution reactions, while the amino group can form hydrogen bonds and participate in nucleophilic attacks. These properties make it a versatile reagent in various chemical transformations .

Comparison with Similar Compounds

Key Observations :

  • Substitution Patterns: The position of bromine (e.g., 5-bromo in pyridine vs. 2-bromo in 2-bromopyridine) significantly affects electronic properties and reactivity. For example, 5-bromopyridin-2-amine’s amino group at position 2 facilitates hydrogen bonding, critical for crystal packing .
  • Ring Systems : Pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) exhibit distinct planar geometries compared to pyridine-based compounds, influencing their intermolecular interactions .

Pharmacological and Functional Comparisons

Compound Reported Activities Mechanism/Applications
5-Bromopyridin-2-amine hydrobromide Anti-tumor, anti-viral, anti-microbial Intermediate in drug discovery; H-bonding capability supports crystal engineering
5-Bromo-N-(3,4-dimethoxybenzyl)acridine-3-carboxamide Anti-tumor, anti-ulcer Dimethoxybenzyl group enhances binding to biological targets
Galanthamine hydrobromide Acetylcholinesterase inhibition (Alzheimer’s therapy) Selective AChE inhibitor; structurally distinct but shares hydrobromide salt formulation
Dextromethorphan hydrobromide NMDA receptor antagonist (depression treatment) Highlights versatility of hydrobromide salts in CNS-targeting drugs

Key Observations :

  • Hydrobromide Salts : Both this compound and galanthamine/dextromethorphan hydrobromides leverage enhanced solubility for therapeutic efficacy .
  • Biological Targets : Bromopyridine derivatives often target enzymes or receptors via halogen bonding (Br) and hydrogen bonding (NH₂), whereas pyrimidines may exploit ring planarity for DNA intercalation .

Key Observations :

    Q & A

    Q. What chromatographic methods ensure high purity of this compound for sensitive applications?

    • Protocol :
    • HPLC : Use a C18 column with isocratic elution (acetonitrile:water = 70:30, 0.1% TFA) to achieve >99% purity.
    • Ion-Exchange Chromatography : Separate hydrobromide counterions using Dowex 50WX4 resin .

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